2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSSZRUFSHWPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves the reaction of 2-oxoindoline with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
The compound 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a notable chemical entity in medicinal chemistry, particularly in the fields of drug discovery and development. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C15H13BrN2O3S
- Molecular Weight : 381.25 g/mol
- Structure : The compound features a sulfonamide group attached to an indole derivative, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The indole moiety is often associated with anticancer properties due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.
Case Studies:
- A study evaluating similar indole derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells, indicating that modifications to the indole structure can enhance anticancer activity .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The incorporation of the sulfonamide group in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
Compounds with a sulfonamide structure often exhibit antimicrobial properties. Preliminary evaluations suggest that derivatives of this compound may possess activity against various bacterial strains, warranting further exploration in antibiotic development.
Synthetic Pathways
The synthesis of this compound typically involves:
- Formation of the Indole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : Selective bromination at the desired position on the indole ring.
- Sulfonamide Formation : Reaction with sulfonyl chloride to introduce the sulfonamide functionality.
Derivative Exploration
Exploring derivatives of this compound can lead to enhanced biological activities. Modifications at various positions on the indole or benzene rings can yield compounds with improved potency and selectivity against specific targets.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | Apoptosis induction |
| Similar Indole Derivative | A549 | 0.71 | CDK inhibition |
| Another Sulfonamide | BGC823 | 1.39 | Cell cycle arrest |
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Indole precursors |
| 2 | Bromination | Bromine or brominating agents |
| 3 | Sulfonamidation | Sulfonyl chloride |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imofinostat
- Structure : (2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide .
- Comparison: Imofinostat shares the 2,3-dihydro-1H-indol-5-yl sulfonamide core but replaces the bromine with a benzenesulfonyl group. The hydroxamic acid (–N–OH) group in imofinostat is a critical pharmacophore for histone deacetylase (HDAC) inhibition, absent in the target compound. Activity: Imofinostat is a clinical-stage HDAC inhibitor with antineoplastic properties, while the brominated analogue’s mechanism remains unconfirmed but may diverge due to structural differences .
N-(5-Bromo-1-(Pyrimidin-2-yl)-1H-Indol-2-yl)-4-Methylbenzenesulfonamide
- Structure : Bromine at the indole 5-position, pyrimidinyl substitution at N1, and a methylbenzenesulfonamide group .
- Comparison :
- Unlike the target compound, the sulfonamide is attached to the indole’s 2-position rather than the 5-position.
- The pyrimidinyl group may enhance π-π stacking interactions in kinase binding pockets, whereas the oxindole’s carbonyl group in the target compound could influence hydrogen bonding.
5-Bromo-N-(5-Chloro-2-Hydroxyphenyl)-2-Methoxybenzene-1-Sulfonamide
- Structure : Bromine and methoxy groups on the benzene sulfonamide, with a chloro-hydroxyphenyl substituent .
- Comparison :
- Both compounds feature bromine on the sulfonamide ring, but the target compound’s oxindole moiety replaces the chloro-hydroxyphenyl group.
- The hydroxyl and methoxy groups in this analogue may improve solubility compared to the target compound’s oxindole, which has a rigid, hydrophobic scaffold.
Physicochemical Properties
Key Observations :
- The target compound has intermediate molecular weight (~381 g/mol) compared to analogues, balancing lipophilicity and solubility.
- Bromine’s presence in the target compound and others (e.g., ) may enhance halogen bonding with protein targets, improving binding affinity.
Biological Activity
2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its binding affinity to proteins involved in cancer progression and microbial resistance.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant effects on cell cycle regulation, leading to apoptosis in cancer cell lines.
- Antimicrobial Activity : It exhibits inhibitory effects against various bacterial strains by disrupting cellular processes.
- Enzyme Inhibition : Sulfonamide derivatives often act as inhibitors for enzymes like carbonic anhydrase, which is crucial in various physiological processes.
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 25.72 ± 3.95 | Goreti Ribeiro Morais et al., 2023 |
| U87 (glioblastoma) | 45.2 ± 13.0 | Goreti Ribeiro Morais et al., 2023 |
Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, significantly reducing tumor growth in animal models.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL.
Case Study 1: Anticancer Efficacy
In a study conducted on mice bearing tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Action
A separate investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. Results demonstrated that the compound effectively inhibited bacterial growth and showed potential for development into a new class of antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
